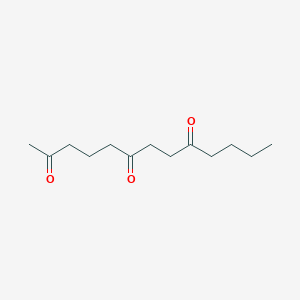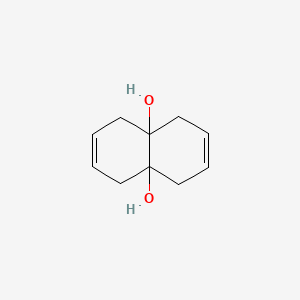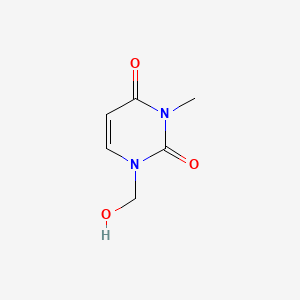
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- is a heterocyclic organic compound that belongs to the pyrimidinedione family This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, a hydroxymethyl group at position 1, and a methyl group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid derivatives in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process, followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted pyrimidinedione derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: Lacks the hydroxymethyl and methyl groups, making it less versatile in chemical reactions.
1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but with two methyl groups, which can affect its reactivity and applications.
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-: Lacks the methyl group at position 3, which can influence its chemical properties and biological activity.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical properties and potential applications. These functional groups enhance its reactivity and make it a valuable compound for various synthetic and research purposes.
Propriétés
Numéro CAS |
79719-30-5 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O3/c1-7-5(10)2-3-8(4-9)6(7)11/h2-3,9H,4H2,1H3 |
Clé InChI |
UGRVWPLZSTWOCG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CN(C1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



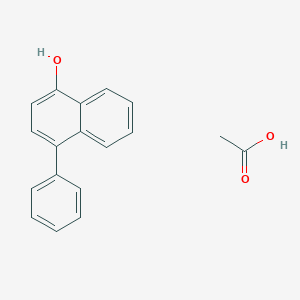

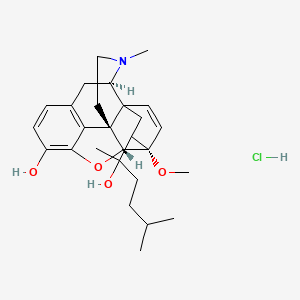
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)
![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)
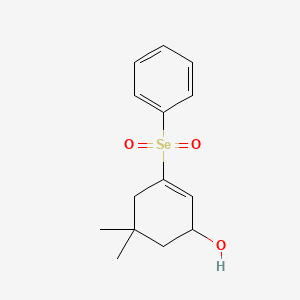
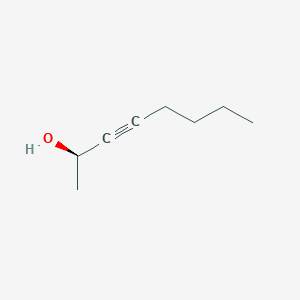


![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
